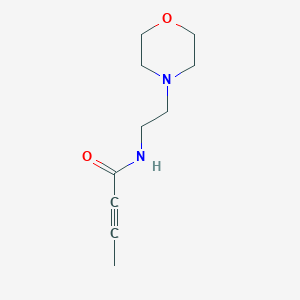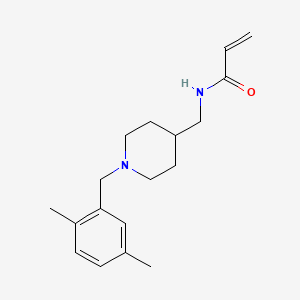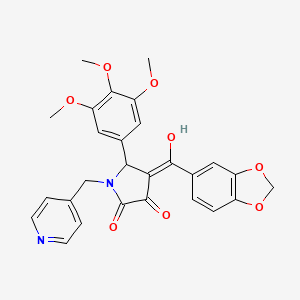
N-(2-Morpholinoethyl)-2-butynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Morpholinoethyl)-2-butynamide is an organic compound characterized by the presence of a morpholine ring and a butynamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinoethyl)-2-butynamide typically involves the reaction of 2-butynoic acid with 2-(morpholino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Morpholinoethyl)-2-butynamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of N-(2-Morpholinoethyl)-2-butynoic acid.
Reduction: Formation of N-(2-Morpholinoethyl)-2-butynamine.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
N-(2-Morpholinoethyl)-2-butynamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-Morpholinoethyl)-2-butynamide exerts its effects involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes and receptors, modulating their activity. The butynamide group can participate in covalent bonding with nucleophilic sites on proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Morpholinoethyl)acetamide: Similar structure but with an acetamide group instead of a butynamide group.
N-(2-Morpholinoethyl)propionamide: Contains a propionamide group, differing in the length of the carbon chain.
N-(2-Morpholinoethyl)benzamide: Features a benzamide group, introducing aromaticity to the structure.
Uniqueness
N-(2-Morpholinoethyl)-2-butynamide is unique due to the presence of the butynamide group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the morpholine ring and the butynamide group allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)but-2-ynamide |
InChI |
InChI=1S/C10H16N2O2/c1-2-3-10(13)11-4-5-12-6-8-14-9-7-12/h4-9H2,1H3,(H,11,13) |
InChI Key |
MBJATBGQVYWHPH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NCCN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11042287.png)

![N-({9-[(1-Acetyl-4-piperidyl)carbonyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)benzamide](/img/structure/B11042302.png)
![4-(4-chlorophenyl)-2-[3-(2-furyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11042310.png)
![4,9-Dimethoxy-8-(4-methoxyphenyl)-5,6,7,8-tetrahydronaphtho[2,3-d][1,3]dioxol-6-ol](/img/structure/B11042317.png)
![ethyl [4-(3-amino-1-{2-[(2-fluorobenzyl)oxy]phenyl}-3-oxopropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B11042320.png)

![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11042333.png)


![(3-chloro-6-nitro-1-benzothiophen-2-yl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11042347.png)
![methyl 3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3-hydroxy-4-methoxyphenyl)propanoate](/img/structure/B11042359.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11042361.png)

